molecular formula C12H18O B189003 2-(2,4,6-Trimethylphenyl)propan-2-ol CAS No. 59660-68-3

2-(2,4,6-Trimethylphenyl)propan-2-ol

Cat. No.: B189003
CAS No.: 59660-68-3
M. Wt: 178.27 g/mol
InChI Key: JFDXATFYWOLYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,6-Trimethylphenyl)propan-2-ol is a tertiary alcohol derivative of mesitylene (1,3,5-trimethylbenzene) offered for research and development purposes. Compounds featuring the 2,4,6-trimethylphenyl (mesityl) group are of significant interest in modern chemical synthesis. The mesityl group is a common bulky substituent in ligand design, particularly in the development of N-heterocyclic carbenes (NHCs) which are widely used in organometallic catalysis and homogenous catalysis . The structural motif of a propan-2-ol group attached to an aromatic system is found in various synthetic intermediates, including those used in the study of cascade reactions and the stereoselective construction of complex carbocycles . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting a full hazard assessment before handling this material.

Properties

CAS No.

59660-68-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)propan-2-ol

InChI

InChI=1S/C12H18O/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7,13H,1-5H3

InChI Key

JFDXATFYWOLYQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(C)(C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)(C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Hydrogen-Bonding Behavior

The following table summarizes key structural and physicochemical properties of 2-(2,4,6-trimethylphenyl)propan-2-ol and its analogs:

Compound Name Molecular Formula Functional Groups Hydrogen-Bonding Features Crystallographic Observations
This compound C₁₂H₁₈O Tertiary alcohol, mesityl group O–H donor/acceptor Not explicitly reported; steric hindrance likely influences packing
1-(2,4,6-Trimethylphenyl)ethanol C₁₁H₁₆O Primary alcohol, mesityl group O–H donor; forms hexamers in crystals Three independent molecules per unit cell, similar to 2-methyl-2-propanol
1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol C₁₃H₂₁NO Tertiary alcohol, methylamino, mesityl N–H donor, O–H donor/acceptor Helical chains via N–H⋯O bonds along monoclinic b-axis
3-[2-Hydroxy-3-(2,4,6-TMP)propyl]-3-methyl-1-phenylthiourea C₂₀H₂₆N₂OS Thiourea, hydroxyl, mesityl S–H and O–H interactions Extended zigzag conformation with intermolecular S⋯H–N bonds
Key Observations:
  • Steric Effects: The mesityl group imposes significant steric hindrance across all analogs, influencing crystal packing. For example, 1-(2,4,6-trimethylphenyl)ethanol adopts a chair-like conformation in its hexameric assemblies, a feature shared with simpler alcohols like 2-methyl-2-propanol .
  • Hydrogen-Bonding Networks: The position and nature of functional groups dictate supramolecular interactions. In 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol, the methylamino group enables nitrogen-mediated hydrogen bonding, forming helical chains distinct from the oxygen-centric networks in alcohol derivatives .
  • Conformational Flexibility : Compounds with extended side chains (e.g., thiourea derivatives) exhibit greater conformational diversity, whereas propan-2-ol analogs are constrained by their rigid tertiary alcohol structure.

Physicochemical Properties and Substituent Effects

  • 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene (CAS: 951893-35-9): The bromine atom increases molecular weight (239.15 g/mol) and density (1.222 g/cm³) compared to hydroxyl-bearing analogs. Predicted boiling points (287°C) suggest weaker intermolecular forces than hydrogen-bonded alcohols .

Pharmaceutical Relevance

These analogs often feature ether or amine substituents, altering solubility and reactivity compared to the parent alcohol .

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